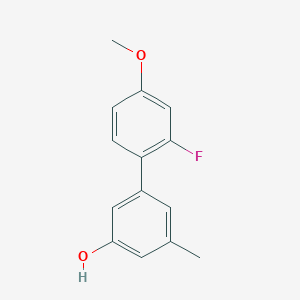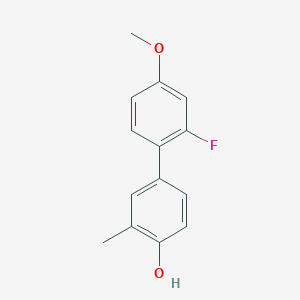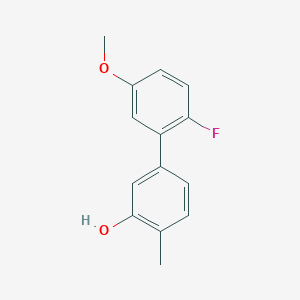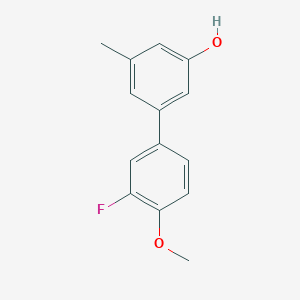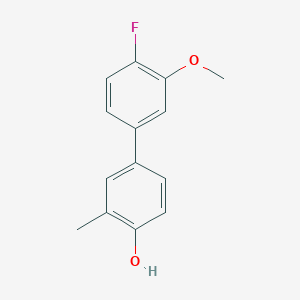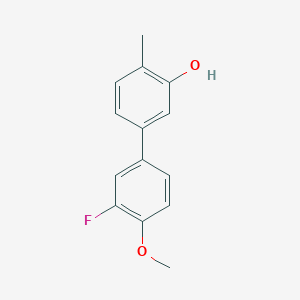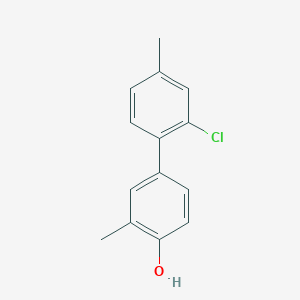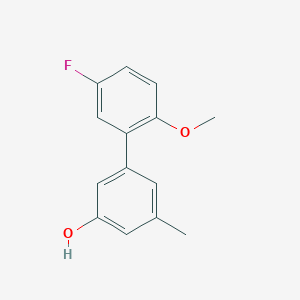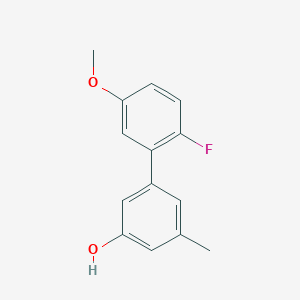
5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% (FMMP) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. FMMP has a wide range of uses, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as a therapeutic agent in medicine.
科学的研究の応用
5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in biochemistry, and as a therapeutic agent in medicine. In addition, 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% has been used as a reagent in organic synthesis, as a solvent for chromatography, and as a dye in spectroscopy.
作用機序
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in biochemistry by increasing the rate of reactions. It is also believed to act as a solvent by increasing the solubility of compounds in solution. Additionally, it is believed to act as a therapeutic agent by binding to and inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% are not yet fully understood. However, it is believed to have some effects on the body, such as increasing the rate of metabolism and decreasing inflammation. Additionally, it is believed to have some effects on the brain, such as increasing the production of neurotransmitters and enhancing cognitive performance.
実験室実験の利点と制限
5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is highly soluble in both organic and aqueous solvents, making it suitable for use in a variety of experiments. However, 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% also has some limitations for use in laboratory experiments. It is highly reactive and can cause unwanted side reactions, and it is toxic in large doses.
将来の方向性
There are several potential future directions for the research and development of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95%. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, researchers could investigate the use of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Additionally, researchers could investigate the use of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% as a catalyst in biochemistry and as a therapeutic agent in medicine. Finally, researchers could investigate the use of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% as a dye in spectroscopy and as a reagent in organic synthesis.
合成法
5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% can be synthesized through several different methods, including the Williamson ether synthesis, the Grignard reaction, and the Stetter reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide to form an ether. The Grignard reaction involves the reaction of an alkyl halide and a metal salt to form an alkyl magnesium halide, which is then reacted with an alcohol to form an ether. The Stetter reaction involves the reaction of an alkyl halide, an aldehyde, and a base to form an ether.
特性
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-5-10(7-11(16)6-9)13-8-12(17-2)3-4-14(13)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTWACJCSJJIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683840 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-02-6 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

